2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

Catalog No.
S544688
CAS No.
462100-06-7
M.F
C13H25NO7
M. Wt
307.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadec...

CAS Number

462100-06-7

Product Name

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C13H25NO7

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG3-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O

Description

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is 307.1631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is a complex organic compound characterized by its unique structure that includes multiple oxygen atoms and a nitrogen atom within its framework. Its molecular formula is C13H25NO7, and it has a molecular weight of approximately 307.34 g/mol. The compound features a tetraoxa structure, indicating the presence of four oxygen atoms, and an aza component, which signifies the inclusion of a nitrogen atom in the carbon chain. This compound is often utilized in various chemical syntheses due to its versatile reactivity and structural properties .

The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can be attributed to the functional groups present in its structure. It can participate in several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The presence of the amine functional group allows for the formation of amides when reacted with carboxylic acids.
  • Reduction: The keto group can be reduced to an alcohol under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atom can engage in nucleophilic substitution reactions due to its basicity.

These reactions highlight the compound's potential utility in synthetic organic chemistry and medicinal chemistry .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can involve several steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as aldehydes or ketones.
  • Formation of Tetraoxa Structure: This may involve reactions such as oxidation or cyclization to incorporate multiple oxygen atoms into the carbon chain.
  • Incorporation of Nitrogen: The nitrogen atom can be introduced via amination reactions using amines or azides.
  • Final Functionalization: The carboxylic acid group can be formed through hydrolysis or oxidation reactions.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid has several potential applications:

  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its unique structure and potential biological activity, it may be explored for drug development.
  • Materials Science: Its properties could be beneficial in developing new materials with specific functionalities .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound interacts with various biological targets.
  • Mechanism of Action: Understanding how it exerts its effects at the molecular level.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity.

Such studies are essential for assessing the viability of this compound in therapeutic applications .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-1-hydroxypropylidene bisphosphonateContains amino and phosphonate groupsKnown for bone density enhancement
4-Oxo-tetrahydroquinolineFeatures a quinoline structureExhibits diverse biological activities
5-AzaindoleIncorporates an indole ring with nitrogenDemonstrates significant pharmacological properties

The uniqueness of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid lies in its specific arrangement of multiple oxygen and nitrogen atoms along a long carbon chain which may confer distinct chemical reactivity and biological interactions compared to these similar compounds .

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid, commonly known as tert-Boc-N-amido-polyethylene glycol 3-carboxylic acid, exhibits distinctive solubility characteristics that reflect its amphiphilic molecular architecture [1] [2]. The compound demonstrates a molecular weight of 307.34 g/mol with the molecular formula C₁₃H₂₅NO₇, presenting as a colorless to light yellow neat oil at ambient conditions [1] [2] [3].

Solubility Profile

The solubility profile reveals marked differences across various solvents, reflecting the compound's balanced hydrophilic-lipophilic character. In dimethylformamide, the compound exhibits moderate solubility at 5 mg/mL, while demonstrating reduced solubility in dimethyl sulfoxide at 1 mg/mL [1] [2]. Notably, ethanol provides the highest solubility at 30 mg/mL, indicating favorable interactions with protic polar solvents [1] [2]. The compound shows partial miscibility in water and complete miscibility in acetonitrile and methanol, suggesting good compatibility with both polar aprotic and protic environments [4].

SolventSolubility (mg/mL)ClassificationReference
Dimethylformamide (DMF)5Moderate [1] [2]
Dimethyl sulfoxide (DMSO)1Low [1] [2]
Ethanol30High [1] [2]
WaterPartially misciblePoor [4]
AcetonitrileMiscibleExcellent [4]
MethanolMiscibleExcellent [4]

Hydrophilic-Lipophilic Balance Assessment

The hydrophilic-lipophilic balance of this compound can be systematically evaluated using established calculation methods [5] [6]. The tert-butoxycarbonyl group contributes negative 4.7 HLB units (10 carbons × 0.47), representing the primary lipophilic component [5] [6]. Conversely, the three ethylene oxide units in the polyethylene glycol spacer contribute positive 1.08 HLB units (3 × 0.36), while the terminal carboxylic acid group adds 1.9 HLB units [5] [6].

Structural ComponentHLB ContributionCharacterReference
BOC Group (Hydrophobic)-4.7 (10 carbons × 0.47)Lipophilic [5] [6]
PEG3 Chain (Hydrophilic)+1.08 (3 × 0.36)Hydrophilic [5] [6]
Carboxylic Acid (Hydrophilic)+1.9 (hydroxyl)Hydrophilic [5] [6]
Overall HLB Estimate8-10 (estimated)Oil-in-water emulsifier [5] [6]

The calculated HLB value of approximately 8-10 positions this compound within the oil-in-water emulsifier range, indicating balanced amphiphilic properties suitable for interfacial applications [5] [6]. This HLB range also suggests potential utility as a wetting agent, consistent with the compound's role as a polyethylene glycol-based linker in bioconjugation applications [6].

Thermal Stability and Degradation Kinetics

The thermal behavior of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is dominated by the thermally labile tert-butoxycarbonyl protecting group, which undergoes characteristic decomposition under elevated temperatures [4] [7] [8].

Thermal Decomposition Profile

Thermal decomposition typically initiates between 73-105°C, consistent with other tert-Boc-protected compounds [4] [7]. The predicted boiling point of 460.1 ± 35.0°C suggests high thermal stability under normal atmospheric conditions, though practical decomposition occurs well before this temperature due to the labile protecting group [1] [2].

Research on structurally related tert-Boc compounds indicates glass transition temperatures ranging from -42 to 6°C, suggesting the compound exists in an amorphous state at ambient conditions [4]. The storage temperature recommendation of -20°C reflects the need to maintain thermal stability and prevent gradual decomposition over extended periods [1] [2].

PropertyValueNotesReference
Decomposition Temperature (°C)73-105 (typical for BOC compounds)BOC group thermally labile [4] [7] [8]
Glass Transition Temperature (°C)-42 to 6 (range for similar compounds)Amorphous material [4]
Thermal Stability Range (°C)Stable below 70°CStorage requires cold conditions [4] [7]
Decomposition ProductsIsobutylene, CO₂, free amineTypical BOC deprotection pathway [7] [8]

Degradation Kinetics

The thermal degradation follows a characteristic pathway involving cleavage of the tert-butoxycarbonyl group to release isobutylene and carbon dioxide, leaving the free amine [7] [8]. Studies on similar compounds suggest activation energies of 50-100 kJ/mol for this thermal deprotection process [9] [10].

Under ambient storage conditions at -20°C, the compound maintains stability for several months to years [4] [7]. However, elevated temperatures above 70°C result in rapid degradation within hours, making temperature control critical for maintaining compound integrity [7] [8].

ParameterValueDetailsReference
Primary Degradation PathwayBOC group thermal cleavageRelease of isobutylene and CO₂ [4] [7] [8]
Activation Energy (kJ/mol)50-100 (estimated)Based on similar BOC compounds [9] [10]
Temperature Threshold (°C)73-105Onset of decomposition [4] [7]
Half-life at 25°CSeveral months to yearsUnder proper storage conditions [4] [7]
Accelerated ConditionsRapid degradation above 70°CComplete within hours [7] [8]
Storage StabilityStable at -20°CRecommended storage condition [1] [2]

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid-base chemistry of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is primarily governed by the terminal carboxylic acid functionality, which exhibits a predicted pKa value of 3.39 ± 0.10 [1] [2].

Acid Dissociation Characteristics

The carboxylic acid terminal group represents the primary ionizable functionality, classifying this compound as a weak acid [1] [2]. The relatively low pKa value indicates significant ionization occurs above pH 5, leading to formation of the carboxylate anion under physiological conditions [1] [2].

ParameterValueImplicationsReference
pKa (Predicted)3.39 ± 0.10Weak acid dissociation [1] [2]
Terminal GroupCarboxylic acid (-COOH)Primary ionizable group [1] [2]
pH BehaviorWeakly acidicpH-dependent solubility [1] [2]
Ionization StatePredominantly ionized above pH 5Charge state affects interactions [1] [2]

pH-Dependent Solubility and Behavior

The ionization state significantly influences the compound's physicochemical behavior across different pH environments. Below pH 2, the compound exists in a fully protonated state, resulting in enhanced lipophilic character and reduced aqueous solubility. Between pH 2-4, the system exhibits intermediate behavior as the carboxylic acid approaches its pKa value [1] [2].

In the pH range of 4-6, mixed ionic species coexist, creating a transition region with intermediate solubility characteristics. Above pH 6, the compound becomes predominantly ionized, leading to enhanced hydrophilic character and maximum aqueous solubility due to the anionic carboxylate group [1] [2].

pH RangeIonization StateSolubility BehaviorImplications
< 2Fully protonatedReduced aqueous solubilityLipophilic character enhanced
2-4Predominantly protonatedIntermediate solubilitypH near pKa
4-6Mixed speciesTransition regionBuffer capacity region
6-8Predominantly ionizedEnhanced aqueous solubilityHydrophilic character enhanced
> 8Fully ionizedMaximum aqueous solubilityAnionic species dominant

This pH-dependent behavior has significant implications for formulation development and bioconjugation applications, where the compound's charge state influences binding interactions and solubility characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

307.16310214 g/mol

Monoisotopic Mass

307.16310214 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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